molecular formula C8H11N5 B2642295 N'-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide CAS No. 155855-86-0

N'-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide

Cat. No.: B2642295
CAS No.: 155855-86-0
M. Wt: 177.211
InChI Key: GAPRZWWHYUXCQF-YHYXMXQVSA-N
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Description

“N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide” is a chemical compound with a molecular weight of 177.21 . It is also known as “(Z)-N’-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide” and "(E)-N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylethanimidamide" .

Scientific Research Applications

Synthesis and Reactivity

  • A study detailed the synthesis of novel acyclic analogues of AICA riboside, demonstrating an improved procedure for preparing 5-amino-4-aminocarbonyl-1-hydroxyimidazole from compounds including N'-benzyloxy-N,N-dimethylformamidine, showcasing the utility of imidazole derivatives in nucleoside analogue synthesis (Harnden et al., 1990).
  • Research on N,N-dialkyladenine derivatives, prepared from 5-amino-4-cyanoformimidoylimidazoles, explores the chemical reactivity of imidazole derivatives, leading to significant advancements in the synthesis of purine structures (Alves et al., 2007).

Molecular Interactions and Pharmacokinetics

  • The pharmacokinetics of DTIC, a chemotherapeutic agent, and its derivatives, involving imidazole structures, were examined across different species, providing insights into drug metabolism and the potential role of imidazole derivatives in cancer treatment (Vincent et al., 1984).
  • Studies on the aminomethylation of imidazopyridines using N,N-dimethylformamide as an aminomethylating reagent under Cu(II)-catalysis highlight the chemical versatility of imidazole derivatives for synthesizing a wide range of functionalized compounds (Ghosh et al., 2020).

Properties

IUPAC Name

N'-(5-cyano-1-methylimidazol-4-yl)-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-12(2)5-10-8-7(4-9)13(3)6-11-8/h5-6H,1-3H3/b10-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPRZWWHYUXCQF-YHYXMXQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C#N)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC(=C1C#N)/N=C\N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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